5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride
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Overview
Description
5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butylamino group and a methyl group attached to the triazole ring, along with a dihydrochloride salt form. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
The synthesis of 5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the tert-butylamino group: This step involves the reaction of the triazole intermediate with tert-butylamine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.
Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino or methyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Hydrolysis: The dihydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Scientific Research Applications
5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for its potential as a therapeutic agent in these areas.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions involving triazole derivatives.
Industrial Applications: Triazole compounds are used as corrosion inhibitors, agrochemicals, and in the synthesis of specialty chemicals. This compound may find applications in these industries due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The tert-butylamino and methyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride include other triazole derivatives such as:
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
Fluconazole: A triazole antifungal agent used to treat various fungal infections.
Voriconazole: Another triazole antifungal with a broad spectrum of activity.
Ribavirin: A triazole nucleoside analog used as an antiviral agent.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
IUPAC Name |
5-[(tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5.2ClH/c1-8(2,3)10-5-6-11-7(9)13(4)12-6;;/h10H,5H2,1-4H3,(H2,9,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLWJFDAQNHPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=NN(C(=N1)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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